molecular formula C17H18ClN3O2 B12771272 N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide CAS No. 2514697-21-1

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide

Cat. No.: B12771272
CAS No.: 2514697-21-1
M. Wt: 331.8 g/mol
InChI Key: JPHNKKCOXHPREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, provided strictly for Research Use Only. This carboxamide-functionalized piperazine derivative is part of a class of compounds known for their potential interaction with various biological targets. Piperazine carboxamides are frequently investigated for their utility as key synthetic intermediates or as core structural motifs in the development of pharmacologically active molecules . The structural features of this compound—comprising a piperazine ring linked to a substituted phenyl group via a carboxamide bridge—are commonly found in compounds screened for central nervous system (CNS) activity. Related piperazine derivatives are known to exhibit activity at serotonin receptors, such as the 5-HT2C receptor, which is a prominent target in neuropharmacology for studying conditions like addiction, anxiety, and obesity . The presence of the chlorophenoxy moiety may further influence the compound's binding affinity and metabolic stability, making it a valuable probe for Structure-Activity Relationship (SAR) studies. Researchers can utilize this high-purity compound in vitro to explore its mechanism of action, receptor binding profiles, and potential as a lead structure in drug discovery pipelines. As with all compounds of this class, proper safety handling procedures must be observed. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-5-7-14(8-6-13)23-16-4-2-1-3-15(16)20-17(22)21-11-9-19-10-12-21/h1-8,19H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHNKKCOXHPREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2514697-21-1
Record name N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2514697211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-CHLOROPHENOXY)PHENYL)PIPERAZINE-1-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA590E7L17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide typically involves the reaction of 2-(4-chlorophenoxy)aniline with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent like dimethylformamide (DMF) and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenol derivatives from the chlorophenoxy group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Serotonin Reuptake Inhibition

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide has been identified as a potential serotonin reuptake inhibitor. Research indicates that compounds within this class can significantly inhibit the uptake of serotonin in vitro, which is crucial for developing treatments for mood disorders such as depression and anxiety .

  • Mechanism of Action : The compound interacts with serotonin transporters, preventing the reabsorption of serotonin into neurons, thereby increasing its availability in the synaptic cleft.

Antidepressant Potential

Given its mechanism as a serotonin reuptake inhibitor, this compound may be explored for its antidepressant properties. The modulation of serotonin levels is a well-established target in the treatment of depressive disorders .

  • Case Studies : In preclinical studies, similar piperazine derivatives have shown efficacy in reducing depressive-like behavior in animal models, suggesting that this compound could exhibit comparable effects.

High-Throughput Screening

The compound can be utilized in high-throughput screening assays to identify further derivatives with enhanced pharmacological profiles. This approach allows researchers to rapidly evaluate numerous compounds for their biological activity against specific targets .

Structure-Activity Relationship (SAR) Studies

Medicinal chemistry efforts focused on this compound involve SAR studies to optimize its efficacy and selectivity. By modifying various substituents on the piperazine ring or the phenyl groups, researchers aim to enhance its therapeutic index while minimizing side effects .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionEfficacy (IC50)Therapeutic Use
This compoundSerotonin reuptake inhibitor<100 nMAntidepressant
Other piperazine derivativesVarious receptor interactionsVariesAntipsychotic, anxiolytic

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The target compound shares a core piperazine-carboxamide scaffold with several analogues, differing in substituents on the phenyl or piperazine rings. Key comparisons include:

Substituent Effects on the Aromatic Ring
  • Chlorophenyl vs. Chlorophenoxy: N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Features a 4-chlorophenyl group directly attached to the carboxamide. The piperazine ring adopts a chair conformation, with bond lengths and angles consistent with similar structures. This compound lacks the phenoxy linkage present in the target molecule, which may reduce steric hindrance and alter solubility . N-(4-Chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide (): Incorporates a 2-fluorophenyl group on the piperazine ring.
Substituent Effects on the Piperazine Ring
  • Trifluoromethyl and Methoxy Groups :
    • Compounds A13–A18 () include trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups on the phenyl ring. These electron-withdrawing or donating groups influence melting points (e.g., A16: 188.5–190.7°C) and solubility. The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility .
Hydrochloride Derivatives
  • N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride (): The hydrochloride salt form (MW 276.16 g/mol) enhances water solubility, making it more suitable for in vitro assays compared to the free base form of the target compound .

Pharmacological Activity

Structural variations significantly impact biological activity:

  • Antiparasitic Activity: Compounds 18e and 18i (): Bulky substituents like 3,5-bis(trifluoromethyl)benzyl or 3,5-di-tert-butylbenzyl confer selectivity against Leishmania donovani (EC₅₀: low micromolar range). The target compound’s chlorophenoxy group may similarly enhance binding to parasitic CYP51 enzymes .
  • Enzyme Inhibition: N-Phenylpiperazine-1-carboxamide Analogues (): Modifications to the benzooxazinone scaffold influence interactions with targets like dopamine receptors.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 277.76 Not reported 4-Cl-phenyl, ethyl-piperazine
N-(4-Chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide 333.79 Not reported 4-Cl-phenyl, 2-F-phenyl
A16 (Methoxy-substituted) 407.43 188.5–190.7 2-OCH₃-phenyl
N-(4-Chlorophenyl)piperazine-1-carboxamide HCl 276.16 Not reported HCl salt

Table 2: Pharmacological Profiles

Compound Name Biological Activity EC₅₀/IC₅₀ Reference
18e (Leishmania inhibitor) Antileishmanial (L. donovani) Low micromolar
A13 (Trifluoromethyl-substituted) Not reported N/A
N-Phenylpiperazine-1-carboxamide Analogues Dopamine receptor modulation Structure-dependent

Biological Activity

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a chlorophenoxy group. Its molecular formula is C17H18ClN3O2C_{17}H_{18}ClN_{3}O_{2}, and it has a molecular weight of approximately 333.8 g/mol . The structural attributes contribute to its biological activity, particularly in modulating various physiological pathways.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Analgesic Effects : It acts as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases levels of endogenous cannabinoids, demonstrating potential in pain management .
  • Bone Resorption Inhibition : Research indicates that derivatives containing the chlorophenoxy group can inhibit osteoclastogenesis, suggesting a role in treating osteolytic disorders. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) was shown to suppress bone resorption activity in vitro and prevent ovariectomy-induced bone loss in vivo .
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of piperazine derivatives. Although specific data for this compound is limited, related compounds have shown significant antibacterial effects against various pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • FAAH Inhibition : The compound covalently binds to FAAH, leading to prolonged inhibition and increased levels of fatty acid amides such as anandamide. This mechanism is critical for its analgesic effects .
  • Modulation of Osteoclasts : By altering the expression of osteoclast-specific genes, the compound disrupts the formation and activity of mature osteoclasts, thereby reducing bone resorption .
  • Antimicrobial Mechanism : While specific pathways remain under investigation, piperazine derivatives typically disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Analgesic Properties

A study evaluating the analgesic effects of FAAH inhibitors demonstrated that this compound significantly reduced pain responses in rat models. The compound effectively increased levels of endocannabinoids, providing a dual mechanism by enhancing pain relief while minimizing side effects associated with traditional analgesics .

Osteoclastogenesis Inhibition

In a controlled experiment involving ovariectomized mice, PPOAC-Bz (a related derivative) was administered to assess its impact on bone density. Results indicated a marked reduction in osteoclast numbers and activity, correlating with improved bone density measurements compared to control groups . This suggests potential therapeutic applications for osteoporosis and other bone-related conditions.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnalgesicFAAH inhibition; increased endocannabinoids
Bone Resorption InhibitionAltered osteoclast gene expression
AntimicrobialDisruption of bacterial metabolism

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-(4-chlorophenoxy)phenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a substituted phenylpiperazine precursor with a carboxamide group. For example, analogous compounds are synthesized via nucleophilic substitution or amidation reactions. Key steps include:

  • Using 1-(2,4-dichlorophenyl)piperazine as a starting material, reacting with a carboxamide derivative under basic conditions (e.g., DBU or triethylamine) in solvents like dichloromethane (DCM) or ethanol .
  • Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the target compound .
  • Optimization parameters: Temperature (room temperature to 80°C), reaction time (6–24 hours), and stoichiometric ratios of reagents to minimize byproducts .

Q. How can the structural identity and purity of this compound be validated?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm bond lengths and chair conformations of the piperazine ring (e.g., C–C bond lengths ~1.5 Å, chair conformation deviations <0.1 Å) .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.0–7.3 ppm, piperazine CH2_2 groups at δ 2.4–3.8 ppm) .
  • HPLC/MS : Ensure >95% purity and confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~360 for C17_{17}H16_{16}ClN3_3O2_2) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like CYP51 or CYP5122A1 (Leishmania sterol biosynthesis enzymes) using fluorometric or spectrophotometric methods. IC50_{50} values <1 µM indicate high potency .
  • Antimicrobial testing : Use microdilution assays (e.g., MIC values against bacterial/fungal strains) with compound concentrations ranging from 0.5–50 µg/mL .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate target binding mechanisms?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with CYP5122A1 residues Tyr473 or Leu469) .
  • MD simulations (GROMACS/AMBER) : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Key metrics: Root-mean-square deviation (RMSD <2.0 Å), binding free energy calculations (MM-PBSA) .
  • Pharmacophore modeling : Identify critical moieties (e.g., 4-chlorophenoxy group for hydrophobic interactions) using Schrödinger’s Phase .

Q. How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?

  • Methodology :

  • Off-target profiling : Screen against related enzymes (e.g., human CYP3A4) to assess selectivity. Use IC50_{50} ratios (e.g., CYP5122A1/CYP3A4 >10 for selectivity) .
  • Membrane permeability assays : Measure logP (e.g., >3.0 via shake-flask method) and P-gp efflux ratios (e.g., <2.0 in Caco-2 cells) to evaluate cellular uptake limitations .
  • Metabolite identification : Use LC-HRMS to detect unstable intermediates (e.g., oxidative degradation products) that may reduce efficacy .

Q. What strategies improve pharmacokinetic properties while retaining target affinity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. Test hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) .
  • SAR-driven optimization : Replace the 4-chlorophenoxy group with bioisosteres (e.g., 4-fluorophenoxy) to balance lipophilicity (clogP ~2.5) and metabolic stability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2} >30 min preferred) and identify cytochrome P450 liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.